molecular formula C9H18O B6155312 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol CAS No. 1824208-99-2

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol

Cat. No.: B6155312
CAS No.: 1824208-99-2
M. Wt: 142.2
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Description

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol is a cyclic tertiary alcohol with the molecular formula C9H18O and a molecular weight of 142.2 g/mol. This compound is known for its unique structural features, which include a cyclopropyl ring substituted with four methyl groups, making it highly sterically hindered. This structural characteristic imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of Methyl Groups: The cyclopropyl ring is then substituted with four methyl groups using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Ethan-1-ol Moiety: The final step involves the attachment of the ethan-1-ol moiety to the cyclopropyl ring through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halides (e.g., HCl, HBr) and amines (e.g., NH3, RNH2) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halides, amines

Scientific Research Applications

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric hindrance and unique structural features allow it to modulate specific biochemical pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
  • 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine
  • 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-thiol

Uniqueness

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to its analogs. The presence of the hydroxyl group allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.

Properties

CAS No.

1824208-99-2

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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